molecular formula C26H29N3O4 B4015231 1,3-dibenzyl-2-(4,5-dimethoxy-2-nitrophenyl)-1,3-diazinane

1,3-dibenzyl-2-(4,5-dimethoxy-2-nitrophenyl)-1,3-diazinane

Cat. No.: B4015231
M. Wt: 447.5 g/mol
InChI Key: ZRJGICKELPOGJE-UHFFFAOYSA-N
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Description

1,3-Dibenzyl-2-(4,5-dimethoxy-2-nitrophenyl)-1,3-diazinane is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by its complex molecular structure, which includes benzyl groups, dimethoxy groups, and a nitrophenyl group attached to a diazinane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dibenzyl-2-(4,5-dimethoxy-2-nitrophenyl)-1,3-diazinane typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the Diazinane Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the diazinane ring.

    Introduction of Benzyl Groups: Benzyl groups are introduced through nucleophilic substitution reactions.

    Attachment of Dimethoxy and Nitrophenyl Groups: These groups are introduced via electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibenzyl-2-(4,5-dimethoxy-2-nitrophenyl)-1,3-diazinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1,3-Dibenzyl-2-(4,5-dimethoxy-2-nitrophenyl)-1,3-diazinane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-dibenzyl-2-(4,5-dimethoxy-2-nitrophenyl)-1,3-diazinane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in disease progression or cellular functions.

Comparison with Similar Compounds

1,3-Dibenzyl-2-(4,5-dimethoxy-2-nitrophenyl)-1,3-diazinane can be compared with other similar compounds, such as:

    1,3-Dibenzyl-2-(4,5-dimethoxyphenyl)-1,3-diazinane: Lacks the nitro group, which may result in different biological activities.

    1,3-Dibenzyl-2-(4-nitrophenyl)-1,3-diazinane: Lacks the dimethoxy groups, which may affect its chemical reactivity and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1,3-dibenzyl-2-(4,5-dimethoxy-2-nitrophenyl)-1,3-diazinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O4/c1-32-24-16-22(23(29(30)31)17-25(24)33-2)26-27(18-20-10-5-3-6-11-20)14-9-15-28(26)19-21-12-7-4-8-13-21/h3-8,10-13,16-17,26H,9,14-15,18-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJGICKELPOGJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C2N(CCCN2CC3=CC=CC=C3)CC4=CC=CC=C4)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,3-dibenzyl-2-(4,5-dimethoxy-2-nitrophenyl)-1,3-diazinane
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1,3-dibenzyl-2-(4,5-dimethoxy-2-nitrophenyl)-1,3-diazinane
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1,3-dibenzyl-2-(4,5-dimethoxy-2-nitrophenyl)-1,3-diazinane
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1,3-dibenzyl-2-(4,5-dimethoxy-2-nitrophenyl)-1,3-diazinane
Reactant of Route 5
1,3-dibenzyl-2-(4,5-dimethoxy-2-nitrophenyl)-1,3-diazinane
Reactant of Route 6
1,3-dibenzyl-2-(4,5-dimethoxy-2-nitrophenyl)-1,3-diazinane

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